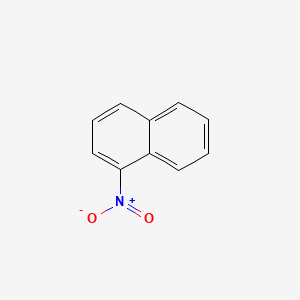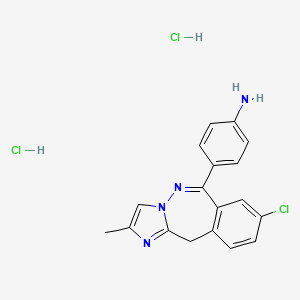
WEHI-539 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WEHI-539, has high affinity (subnanomolar) and selectivity for BCL-XL and potently kills cells by selectively antagonizing its prosurvival activity. WEHI-539 has a high affinity for BCL-XL (IC50 = 1.1 nM). The prosurvival BCL-2 family protein BCL-XL is often overexpressed in solid tumors and renders malignant tumor cells resistant to anticancer therapeutics. The optimized compound, WEHI-539 interacts with residues in the P4 pocket and adopts a distinct binding mode compared to ABT-737. WEHI-539 induces apoptosis in MEFs only if they lack MCL-1 supports the notion that cell killing induced by WEHI-539 is due to direct inhibition of BCL-XL. Accordingly, restoring expression of MCL-1 in mcl-1 knockout cells renders them highly resistant to WEHI-539. WEHI-539 could only kill cells that contained BAK(fig). This observation was confirmed in MEFs where both the amount and activity of MCL-1 were abrogated by expression of its natural and selective BH3-only ligand NOXA. Cytochrome c release and caspase-3 processing confirmed that WEHI-539 induces apoptosis in BAX-deficient MEF cells expressing BIM2A but not in their BAK-deficient counterparts. Remarkably, WEHI-539 efficiently triggered the killing of platelets purified from mice or humans in culture.
科学的研究の応用
Discovery and Selectivity
WEHI-539 hydrochloride, identified through structure-based design, is a potent and selective inhibitor of the BCL-XL protein. It is particularly notable for its high affinity and selectivity, significantly impacting the survival and drug resistance of malignant tumor cells, particularly in solid tumors (Lessene et al., 2013).
Application in Cancer Research
This compound has shown promise in cancer research, especially for its ability to kill cells by antagonizing the prosurvival activity of BCL-XL. It is considered an invaluable tool for studying BCL-XL biology and a potential lead for further optimization in cancer treatment (Tao et al., 2014). In ovarian cancer, WEHI-539 has demonstrated the capability to potentiate the activity of carboplatin, suggesting its necessity in the effective treatment of ovarian cancer (Abed et al., 2016).
Therapeutic Potential and Safety Profile
In the context of breast cancer, WEHI-539, as part of a combination therapy, has shown significant potential. It works synergistically with other drugs, indicating its potential to improve patient survival rates (Vallet et al., 2018). Additionally, its ability to decrease mitochondrial ATP production in breast cancer cells highlights its potential in cancer metabolism and treatment strategies (Lucantoni et al., 2018).
特性
分子式 |
C31H30ClN5O3S2 |
|---|---|
分子量 |
620.18 |
同義語 |
(E)-5-(3-(4-(aminomethyl)phenoxy)propyl)-2-(8-(2-(benzo[d]thiazol-2-yl)hydrazono)-5,6,7,8-tetrahydronaphthalen-2-yl)thiazole-4-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B1191535.png)


![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)




